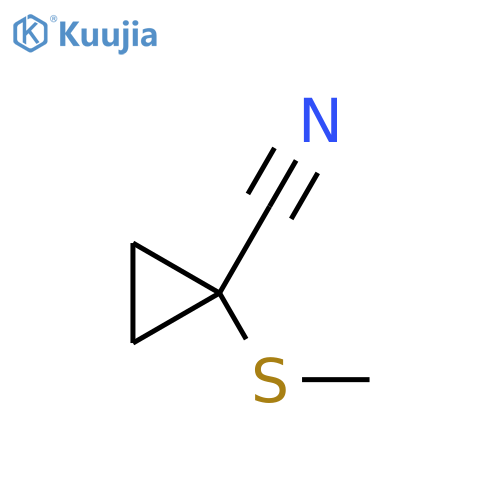Cas no 35120-11-7 (1-(Methylsulfanyl)cyclopropane-1-carbonitrile)

1-(Methylsulfanyl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(methylsulfanyl)cyclopropane-1-carbonitrile
- 1-(Methylsulfanyl)cyclopropane-1-carbonitrile
-
- インチ: 1S/C5H7NS/c1-7-5(4-6)2-3-5/h2-3H2,1H3
- InChIKey: GWRIBAFKFJDIAG-UHFFFAOYSA-N
- ほほえんだ: S(C)C1(C#N)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 117
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 49.1
1-(Methylsulfanyl)cyclopropane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-139098-5.0g |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 5g |
$3065.0 | 2023-05-26 | |
| Enamine | EN300-139098-0.1g |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 0.1g |
$366.0 | 2023-05-26 | |
| Enamine | EN300-139098-5000mg |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95.0% | 5000mg |
$3065.0 | 2023-09-30 | |
| Enamine | EN300-139098-2500mg |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95.0% | 2500mg |
$2071.0 | 2023-09-30 | |
| Enamine | EN300-139098-1000mg |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95.0% | 1000mg |
$1057.0 | 2023-09-30 | |
| 1PlusChem | 1P01ACWB-5g |
1-(Methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 5g |
$3441.00 | 2025-03-19 | |
| 1PlusChem | 1P01ACWB-10g |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 10g |
$5680.00 | 2024-05-04 | |
| 1PlusChem | 1P01ACWB-100mg |
1-(Methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 100mg |
$442.00 | 2025-03-19 | |
| Enamine | EN300-139098-0.5g |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 0.5g |
$824.0 | 2023-05-26 | |
| Enamine | EN300-139098-0.05g |
1-(methylsulfanyl)cyclopropane-1-carbonitrile |
35120-11-7 | 95% | 0.05g |
$245.0 | 2023-05-26 |
1-(Methylsulfanyl)cyclopropane-1-carbonitrile 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
1-(Methylsulfanyl)cyclopropane-1-carbonitrileに関する追加情報
1-(Methylsulfanyl)cyclopropane-1-carbonitrile: A Comprehensive Overview
1-(Methylsulfanyl)cyclopropane-1-carbonitrile (CAS No. 35120-11-7) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its cyclopropane ring substituted with a methylsulfanyl group and a cyano group, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and its integration into advanced materials have further highlighted its importance in modern chemical research.
The structure of 1-(Methylsulfanyl)cyclopropane-1-carbonitrile is notable for its strained cyclopropane ring, which contributes to its reactivity and unique electronic properties. The methylsulfanyl group (-SCH3) introduces sulfur-based functionality, while the cyano group (-CN) adds nitrile characteristics. This combination makes the compound versatile for various chemical transformations. Researchers have explored its role in click chemistry, where its reactivity with azides has been extensively studied, leading to the formation of stable products with potential applications in drug delivery systems.
Recent studies have focused on the synthesis of 1-(Methylsulfanyl)cyclopropane-1-carbonitrile through innovative routes, such as transition metal-catalyzed cycloadditions and organocatalytic processes. These methods not only enhance the efficiency of synthesis but also open avenues for scaling up production for industrial applications. For instance, the use of palladium catalysts has been reported to facilitate the coupling reactions involving this compound, paving the way for its integration into advanced materials like polymers and nanoparticles.
In terms of applications, 1-(Methylsulfanyl)cyclopropane-1-carbonitrile has shown promise in the development of novel pharmaceutical agents. Its ability to act as a building block in medicinal chemistry has led to its incorporation into drug candidates targeting various therapeutic areas, including cancer and inflammatory diseases. The compound's sulfur-based functionality is particularly advantageous in designing bioactive molecules with improved pharmacokinetic profiles.
Moreover, the compound's electronic properties make it a candidate for use in optoelectronic devices. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. The strained cyclopropane ring enhances conjugation, which is crucial for achieving high efficiency in these devices. Collaborative efforts between chemists and materials scientists have resulted in prototypes that demonstrate improved performance metrics, underscoring the compound's versatility.
The environmental impact of 1-(Methylsulfanyl)cyclopropane-1-carbonitrile has also been a topic of interest. Studies on its biodegradation pathways and toxicity profiles have provided insights into its safe handling and disposal. Researchers have emphasized the importance of adopting green chemistry principles during its synthesis and application to minimize ecological footprint.
In conclusion, 1-(Methylsulfanyl)cyclopropane-1-carbonitrile (CAS No. 35120-11-7) stands as a testament to the ingenuity of modern chemical research. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key player in diverse scientific domains. As research continues to uncover new possibilities for this compound, it is poised to make significant contributions to both academic and industrial advancements.
35120-11-7 (1-(Methylsulfanyl)cyclopropane-1-carbonitrile) 関連製品
- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)
- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)
- 1208075-85-7(4-Amino-N-(3-bromo-4-fluorophenyl)benzene sulfonamide)
- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)
- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)
- 2309217-44-3(6-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 24167-23-5(3-m-Tolyl-1H-[1,2,4]triazole)
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 1806458-98-9(3-(3-Methyl-4-(trifluoromethoxy)phenyl)propanenitrile)
- 1361764-49-9(5-(2,4-Dichlorophenyl)-3-methoxy-2-nitropyridine)



